molecular formula C20H32O5 B031392 13,14-Dihydro-15-keto-PGE2 CAS No. 363-23-5

13,14-Dihydro-15-keto-PGE2

Cat. No. B031392
CAS RN: 363-23-5
M. Wt: 352.5 g/mol
InChI Key: CUJMXIQZWPZMNQ-XYYGWQPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

13,14-Dihydro-15-keto-PGE2 is synthesized from PGE2 through enzymatic and non-enzymatic pathways. The enzymatic reduction of the 13,14-double bond and oxidation of the 15-hydroxyl group are key steps. The formation of 13,14-dihydro-15-keto-PGE2 involves the action of 15-hydroxyprostaglandin dehydrogenase and prostaglandin Δ13-reductase. This sequence ensures the generation of a compound that is more reflective of PGE2 biosynthesis in physiological conditions than measurements of PGE2 itself, as PGE2 can be artifactually generated during sample handling.

Molecular Structure Analysis

The molecular structure of 13,14-Dihydro-15-keto-PGE2 includes a cyclopentane ring, a keto group at the 15th carbon, and a reduced double bond between carbons 13 and 14. This structure contributes to its relative stability and functional role in biological systems. Spectroscopic methods, such as FTIR, have been employed to study intramolecular hydrogen bonding, revealing structure-activity relationships critical for understanding its bioactivity.

Chemical Reactions and Properties

13,14-Dihydro-15-keto-PGE2 undergoes several chemical reactions, including dehydration and cyclization, influenced by factors such as pH and the presence of albumin. At alkaline pH or in the presence of albumin, it can rearrange into a stable bicyclic degradation product, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2. These reactions highlight the compound's chemical instability under certain conditions and its propensity to form various derivatives.

Physical Properties Analysis

The physical properties of 13,14-Dihydro-15-keto-PGE2, such as solubility and stability, are crucial for its biological function and analysis. It exhibits specific behavior in different environments, affected by pH, temperature, and the presence of proteins like albumin. These factors are essential for designing experimental protocols and understanding the compound's role in physiological and pathological processes.

Chemical Properties Analysis

The chemical properties of 13,14-Dihydro-15-keto-PGE2, including its reactivity and interaction with biological molecules, are significant for its biological activities. Its interactions with proteins and receptors, and its ability to undergo further metabolic transformations, are areas of ongoing research. Understanding these properties is vital for elucidating its mechanisms of action and potential therapeutic applications.

For detailed information and further exploration of 13,14-Dihydro-15-keto-PGE2, the following references provide extensive insights into its synthesis, molecular structure, chemical reactions, and properties:

  • Fitzpatrick et al. (1980) discuss the stability and decomposition kinetics of 13,14-Dihydro-15-keto-PGE2, highlighting the influence of pH, temperature, and albumin on its decomposition pathways (Fitzpatrick et al., 1980).
  • Granström and Kindahl (1980) provide a method for the radioimmunologic determination of 13,14-Dihydro-15-keto-PGE2, emphasizing its chemical instability and the development of a stable bicyclic degradation product for reliable assays (Granström & Kindahl, 1980).
  • Takasuka and Yamakawa (1995) explore the FTIR spectral study of intramolecular hydrogen bonding in E-type of 15-keto-prostaglandins, providing insights into the structure-activity relationships of 13,14-Dihydro-15-keto-PGE2 (Takasuka & Yamakawa, 1995).

Scientific Research Applications

1. Neuromuscular Synapses Regeneration

  • Application Summary: 13,14-Dihydro-15-keto-PGE2 is a metabolite of PGE2 and plays a role in the regeneration of neuromuscular synapses after acute and chronic denervation. This is achieved by inhibiting the gerozyme 15-prostaglandin dehydrogenase (15-PGDH), an enzyme that degrades prostaglandin E2 (PGE2) to 13,14-dihydro-15-keto-PGE2 .
  • Methods of Application: The application involves treating mice with a small-molecule inhibitor of 15-PGDH. This promotes the regeneration of motor axons and formation of neuromuscular synapses, leading to an acceleration in recovery of force after an acute nerve crush injury .
  • Results: In aged mice with chronic denervation of muscles, treatment with the 15-PGDH inhibitor increased motor neuron viability and restored neuromuscular junctions and function. These presynaptic changes synergized with previously reported muscle tissue remodeling to result in a marked increase in the strength of aged muscles .

2. Prostaglandin E2 Detection

  • Application Summary: 13,14-Dihydro-15-keto-PGE2 is used as a marker in the detection and quantification of Prostaglandin E2 (PGE2) levels in biological samples. This is because PGE2 is rapidly metabolized in vivo by the prostaglandin 15 dehydrogenase pathway (15 hydroxy PGDH) to the inactive metabolite 13,14-dihydro-15-keto PGE2 .
  • Methods of Application: The method involves a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay is designed to detect and quantify the level of human prostaglandin E2 in biological samples .
  • Results: The assay provides a quantitative measure of PGE2 levels in the sample, which can be used for various research applications .

3. Therapeutic Target for Gitelman Syndrome

  • Application Summary: Gitelman syndrome (GS) is an inherited autosomal recessive salt-losing renal tubulopathy. Higher urinary PGEM levels indicated more severe clinical manifestations and dysfunction of the sodium-chloride co-transporter (NCC) in GS patients .
  • Methods of Application: The study involved GS patients diagnosed by SLC12A3 gene sequencing. Plasma and 24-h urine samples as well as the clinical data were collected at admission. PGE2 and PGEM levels were detected in plasma and urine samples by enzyme immunoassays .
  • Results: Higher urinary PGEM levels indicated more severe clinical manifestations and NCC dysfunction in GS patients. COX2 inhibition might be a potential therapeutic target in GS patients with elevated PGEM levels .

4. Pregnancy and Labor

  • Application Summary: Levels of 13,14-dihydro-15-keto PGE2 are increased in the plasma of women in the third trimester of pregnancy and in women during and immediately after labor .
  • Methods of Application: This application involves monitoring the levels of 13,14-dihydro-15-keto PGE2 in the plasma of pregnant women and women in labor .
  • Results: The increased levels of 13,14-dihydro-15-keto PGE2 could potentially be used as a biomarker for the progression of pregnancy and the onset of labor .

5. Cancer Research

  • Application Summary: Levels of 13,14-dihydro-15-keto PGE2 levels are decreased in tumor tissue compared to adjacent non-cancerous tissue isolated from patients with non-small cell lung cancer (NSCLC) .
  • Methods of Application: This application involves comparing the levels of 13,14-dihydro-15-keto PGE2 in tumor tissue and adjacent non-cancerous tissue in patients with NSCLC .
  • Results: The decreased levels of 13,14-dihydro-15-keto PGE2 in tumor tissue could potentially be used as a biomarker for the presence and progression of NSCLC .

6. Vasodilation

  • Application Summary: 13,14-Dihydro-15-keto-PGE2 has been found to be a potent vasodilator, which means it can increase regional peripheral blood flow .
  • Methods of Application: This application involves the administration of 13,14-Dihydro-15-keto-PGE2 to subjects and monitoring changes in blood flow .
  • Results: The increased blood flow can have various physiological effects and potential therapeutic applications, particularly in conditions where improved blood flow is beneficial .

Safety And Hazards

The safety data sheet for 13,14-Dihydro-15-keto-PGE2 suggests that it should be stored at -20°C . It is not intended for human or veterinary use .

Future Directions

Research on 13,14-Dihydro-15-keto-PGE2 could focus on its role in various physiological systems and settings including inflammation, immune regulation, generation of fever, pain perception, protection of the gastric mucosa, fertility and parturition, as well as sodium and water retention .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJMXIQZWPZMNQ-XYYGWQPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869647
Record name Prostaglandin EM
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 13,14-Dihydro-15-keto-PGE2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

13,14-Dihydro-15-keto-PGE2

CAS RN

363-23-5
Record name 13,14-Dihydro-15-keto-PGE2
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Keto-13,14-dihydroprostaglandin E2
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Record name Prostaglandin EM
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13,14-Dihydro-15-ketoprostaglandin� E2
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Record name 13,14-Dihydro-15-keto-PGE2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002776
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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